1-Hydroxybaccatin I; 1beta-Hydroxybaccatin I
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Overview
Description
NSC 330755: It is a diterpenoid with significant biological activity, particularly known for its antinociceptive properties, which means it can reduce pain sensation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxybaccatin I involves several steps:
Construction of the Baccatin III Core: This step includes the formation of the A-ring, B-ring, and C-ring of the molecule, along with the oxetane ring and the side chain.
Introduction of Functional Groups: This involves adding a hydroxy group at the C-1 position and acetoxy groups at the C-7 and C-10 positions.
Industrial Production Methods: Industrial production of 1-Hydroxybaccatin I typically involves extraction from the bark of Taxus brevifolia, followed by purification processes to achieve the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxybaccatin I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
1-Hydroxybaccatin I has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: It is studied for its role in cellular processes and its potential therapeutic effects.
Medicine: It has shown promise in cancer research due to its ability to inhibit cell division by stabilizing microtubules.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
1-Hydroxybaccatin I exerts its effects by stabilizing microtubules, which are essential components of the cell’s cytoskeleton. This stabilization prevents the normal dynamic reorganization of the microtubule network, thereby inhibiting cell division. The molecular targets involved include tubulin, a protein that polymerizes to form microtubules .
Comparison with Similar Compounds
Paclitaxel: Another compound derived from the yew tree, known for its use in cancer treatment.
Docetaxel: A semi-synthetic derivative of paclitaxel with similar mechanisms of action.
Uniqueness of 1-Hydroxybaccatin I: 1-Hydroxybaccatin I is unique due to its specific structure and the presence of multiple acetoxy groups, which contribute to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C32H44O14 |
---|---|
Molecular Weight |
652.7 g/mol |
IUPAC Name |
[(1'S,2S,8'S)-2',5',9',10',13'-pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl] acetate |
InChI |
InChI=1S/C32H44O14/c1-14-21(41-15(2)33)12-32(39)28(46-20(7)38)26-30(10,22(42-16(3)34)11-23(43-17(4)35)31(26)13-40-31)27(45-19(6)37)25(44-18(5)36)24(14)29(32,8)9/h21-23,25-28,39H,11-13H2,1-10H3/t21?,22?,23?,25?,26?,27?,28?,30-,31+,32-/m1/s1 |
InChI Key |
LUTPIRPNUNHFEV-UJXWFABUSA-N |
Isomeric SMILES |
CC1=C2C(C([C@@]3(C(CC([C@]4(C3C([C@@](C2(C)C)(CC1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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